

Euchrestaflavanone B: A Technical Guide to Natural Sources and Isolation

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Compound of Interest

Compound Name: *Euchrestaflavanone B*

Cat. No.: *B161673*

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This technical guide provides a comprehensive overview of the natural sources and isolation methods for **Euchrestaflavanone B**, a prenylated flavonoid of significant interest for its potential therapeutic properties. This document details the known botanical origins of the compound and outlines a representative methodology for its extraction and purification, based on established phytochemical techniques for analogous compounds.

Natural Sources of Euchrestaflavanone B

Euchrestaflavanone B has been identified and isolated from the root bark of *Cudrania tricuspidata* (Carr.) Bur., a plant belonging to the Moraceae family.^[1] This plant, commonly known as the Chinese Mulberry or Cudrang, has a history of use in traditional medicine in East Asia. The root bark is the primary plant part reported to contain **Euchrestaflavanone B** and other related prenylated flavonoids.

Compound	Plant Species	Family	Plant Part
Euchrestaflavanone B	<i>Cudrania tricuspidata</i>	Moraceae	Root Bark ^[1]

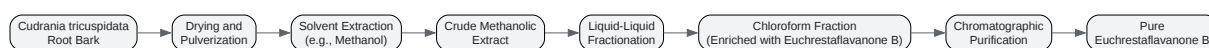
Isolation and Purification of Euchrestaflavanone B

While a specific, detailed protocol for the isolation of **Euchrestaflavanone B** is not readily available in the public domain, a representative methodology can be constructed based on the

successful isolation of similar prenylated flavonoids from *Cudrania tricuspidata*. The following protocol describes a multi-step process involving extraction, fractionation, and chromatographic separation.

General Experimental Workflow

The isolation of **Euchrestaflavanone B** typically follows a standard phytochemical workflow. This process begins with the collection and preparation of the plant material, followed by solvent extraction to obtain a crude extract. This extract is then subjected to liquid-liquid fractionation to separate compounds based on their polarity. Finally, the targeted compound is purified from the enriched fraction using various chromatographic techniques.



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Figure 1: General workflow for the isolation of **Euchrestaflavanone B**.

Detailed Experimental Protocol

2.2.1. Plant Material and Extraction

- **Collection and Preparation:** The root bark of *Cudrania tricuspidata* is collected and thoroughly washed to remove any soil and debris. The cleaned bark is then air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent degradation of the chemical constituents. The dried material is ground into a fine powder to increase the surface area for efficient extraction.
- **Extraction:** The powdered root bark is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature. This is typically done by maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

2.2.2. Fractionation

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. Based on the chemical nature of **Euchrestaflavanone B**, it is expected to be present in a medium-polarity fraction. A common fractionation scheme would involve partitioning with:

- n-Hexane (to remove nonpolar compounds like fats and waxes)
- Chloroform or Dichloromethane
- Ethyl acetate
- n-Butanol

Euchrestaflavanone B, being a flavonoid, is likely to be concentrated in the chloroform or ethyl acetate fraction.

2.2.3. Chromatographic Purification

The chloroform fraction, enriched with **Euchrestaflavanone B**, is then subjected to one or more chromatographic steps for final purification.

- **Silica Gel Column Chromatography:** The enriched fraction is loaded onto a silica gel column. The column is eluted with a gradient of a nonpolar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **Euchrestaflavanone B**.
- **Sephadex LH-20 Column Chromatography:** Fractions containing the target compound may be further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol. This step is effective in separating compounds based on their molecular size and polarity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is often employed. A typical mobile phase would be a gradient of acetonitrile and water.

Quantitative Data

Specific yield data for the isolation of **Euchrestaflavanone B** from *Cudrania tricuspidata* is not extensively reported in the available literature. The yield of natural products can vary

significantly depending on factors such as the geographical origin of the plant, time of harvest, and the specific extraction and purification methods employed. The following table provides a hypothetical representation of potential yields at different stages of the isolation process for illustrative purposes.

Isolation Stage	Starting Material	Typical Yield Range (w/w)	Notes
Crude Methanol Extract	Dried Root Bark Powder	5 - 15%	Yield is highly dependent on the extraction method and duration.
Chloroform Fraction	Crude Methanol Extract	10 - 30%	This fraction is enriched in flavonoids and other medium-polarity compounds.
Purified Euchrestaflavanone B	Chloroform Fraction	0.1 - 1%	The final yield of the pure compound is typically low after multiple purification steps.

Disclaimer: The yield data presented in this table is illustrative and not based on specific experimental results for **Euchrestaflavanone B**. Actual yields may vary.

Structure Elucidation

The structure of the isolated **Euchrestaflavanone B** is confirmed using various spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

This comprehensive approach ensures the unambiguous identification of the purified compound as **Euchrestaflavanone B**.

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References

- 1. Inhibition of protein kinase CKII activity by euchrestaflavanone B purified from *Cudrania tricuspidata* - PubMed [pubmed.ncbi.nlm.nih.gov]
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